molecular formula C13H8Br2O3 B13984733 (3-Bromo-4-hydroxyphenyl)-(5-bromo-2-hydroxyphenyl)methanone CAS No. 5393-45-3

(3-Bromo-4-hydroxyphenyl)-(5-bromo-2-hydroxyphenyl)methanone

Cat. No.: B13984733
CAS No.: 5393-45-3
M. Wt: 372.01 g/mol
InChI Key: PBKFCHWMYIGUBO-UHFFFAOYSA-N
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Description

(3-Bromo-4-hydroxyphenyl)-(5-bromo-2-hydroxyphenyl)methanone is a brominated phenolic compound Brominated phenols are known for their diverse biological activities and applications in various fields, including pharmaceuticals and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-4-hydroxyphenyl)-(5-bromo-2-hydroxyphenyl)methanone typically involves the bromination of phenolic precursors. One common method is the use of N-bromosuccinimide (NBS) in the presence of a catalyst such as para-toluenesulfonic acid (TsOH) in ACS-grade methanol. This reaction is highly selective for ortho-bromination and can be completed in short reaction times (15-20 minutes) with high yields .

Industrial Production Methods

Industrial production of brominated phenols often involves large-scale bromination reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for efficiency and yield, ensuring the consistent production of high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-4-hydroxyphenyl)-(5-bromo-2-hydroxyphenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The bromine atoms can be reduced to form the corresponding phenols.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Phenolic compounds with reduced bromine content.

    Substitution: Various substituted phenolic derivatives depending on the nucleophile used.

Scientific Research Applications

(3-Bromo-4-hydroxyphenyl)-(5-bromo-2-hydroxyphenyl)methanone has several applications in scientific research:

Mechanism of Action

The biological activity of (3-Bromo-4-hydroxyphenyl)-(5-bromo-2-hydroxyphenyl)methanone is attributed to its ability to interact with various molecular targets. It can inhibit bacterial cell division by targeting proteins such as FtsZ, which is essential for bacterial cytokinesis . Additionally, its antioxidant properties are due to its ability to scavenge free radicals and reduce oxidative stress.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Bromo-4-hydroxyphenyl)-(5-bromo-2-hydroxyphenyl)methanone is unique due to its dual bromination and hydroxylation, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

5393-45-3

Molecular Formula

C13H8Br2O3

Molecular Weight

372.01 g/mol

IUPAC Name

(3-bromo-4-hydroxyphenyl)-(5-bromo-2-hydroxyphenyl)methanone

InChI

InChI=1S/C13H8Br2O3/c14-8-2-4-11(16)9(6-8)13(18)7-1-3-12(17)10(15)5-7/h1-6,16-17H

InChI Key

PBKFCHWMYIGUBO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)C2=C(C=CC(=C2)Br)O)Br)O

Origin of Product

United States

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